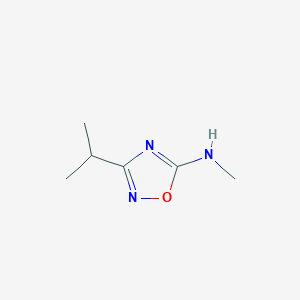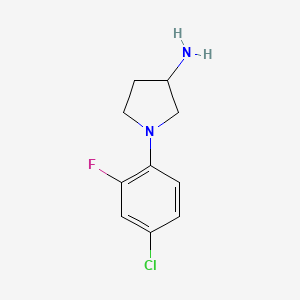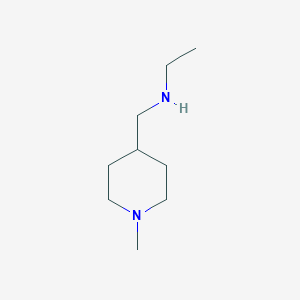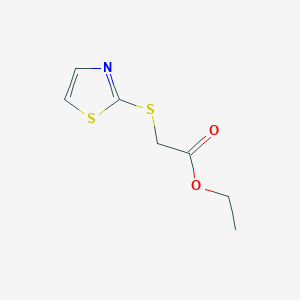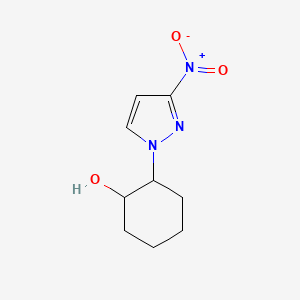
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol
Overview
Description
“2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol” is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, has been demonstrated in various studies . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2 .Chemical Reactions Analysis
Pyrazole-based ligands, such as “this compound”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 211.22 and a molecular formula of C9H13N3O3 .Mechanism of Action
The exact mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol is not fully understood. However, it has been proposed that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Its anti-tumor activity may be due to its ability to induce apoptosis in cancer cells. Its herbicidal and insecticidal properties may be due to its ability to inhibit the activity of key enzymes involved in plant and insect metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to take appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol. One potential direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-tumor drugs. Another potential direction is to investigate its potential as a photochromic material for use in optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a herbicide and insecticide.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In agriculture, it has been found to have herbicidal and insecticidal properties. In material science, it has been found to have potential applications as a photochromic material.
Safety and Hazards
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUTYZFIRGJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2C=CC(=N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B3225351.png)
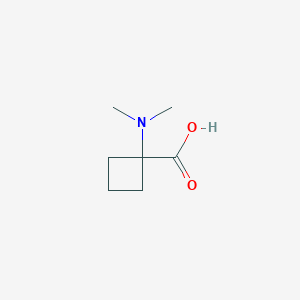


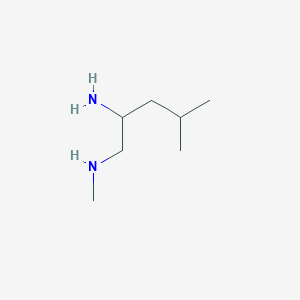
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)
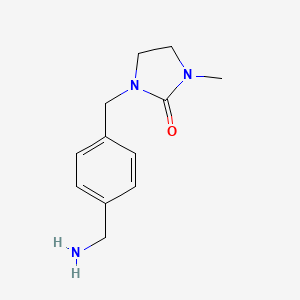
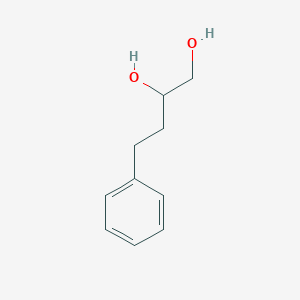
amino}-2-methylpropanoate](/img/structure/B3225420.png)
